N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE
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Overview
Description
N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aniline derivative, a pyrimidine ring, and a benzenesulfonamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Aniline Derivative: The synthesis begins with the preparation of the 3,4-dimethylaniline derivative through nitration and subsequent reduction.
Pyrimidine Ring Formation: The 4,6-dimethyl-2-pyrimidinylamine is synthesized via cyclization reactions involving appropriate precursors.
Condensation Reaction: The final step involves the condensation of the aniline derivative with the pyrimidine ring and benzenesulfonamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted anilines.
Scientific Research Applications
N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways like the PI3K-AKT or MAPK pathways, leading to alterations in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bromomethyl methyl ether
- tert-Butyl carbamate
Uniqueness
N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-10-11-18(12-15(14)2)24-21(25-20-22-16(3)13-17(4)23-20)26-29(27,28)19-8-6-5-7-9-19/h5-13H,1-4H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVAIBYBDHNGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)NC3=NC(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=NC(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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